1-Dimethylamino-3-(trimethylsilyl)-2-propyne

Description

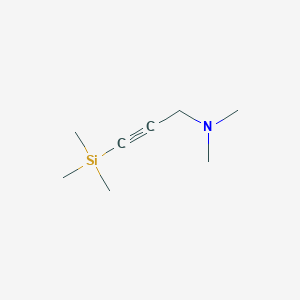

1-Dimethylamino-3-(trimethylsilyl)-2-propyne (CAS 56849-88-8) is a specialized organosilicon compound with a molecular weight of 155.31 g/mol and a purity of 98% . It features a propargyl backbone substituted with a dimethylamino group (-N(CH₃)₂) at position 1 and a trimethylsilyl (-Si(CH₃)₃) group at position 3. This structure imparts unique electronic and steric properties, making it valuable in chemical synthesis and proteomics research, particularly as a precursor or intermediate in organic reactions . The compound is commercially available in 5 g quantities ($67.00) from suppliers like Santa Cruz Biotechnology .

Properties

IUPAC Name |

N,N-dimethyl-3-trimethylsilylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NSi/c1-9(2)7-6-8-10(3,4)5/h7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTVHKPKPPGIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374372 | |

| Record name | 1-DIMETHYLAMINO-3-(TRIMETHYLSILYL)-2-PROPYNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56849-88-8 | |

| Record name | 1-DIMETHYLAMINO-3-(TRIMETHYLSILYL)-2-PROPYNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dimethylamino-3-(trimethylsilyl)-2-propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves a multi-step reaction sequence starting from propyne derivatives. A common laboratory-scale method includes the reaction of propyne with dimethylamine and trimethylsilyl chloride, facilitated by a strong base such as sodium hydride to promote nucleophilic substitution and silylation reactions. This method allows the introduction of the dimethylamino group at the 1-position and the trimethylsilyl group at the 3-position of the propyne chain.

Detailed Reaction Conditions

- Reagents: Propyne, dimethylamine, trimethylsilyl chloride (TMSCl), sodium hydride (NaH)

- Solvent: Typically anhydrous tetrahydrofuran (THF) or similar aprotic solvent

- Temperature: Controlled from 0 °C to room temperature to optimize reaction rate and selectivity

- Reaction time: Several hours (commonly 6–10 hours) to ensure complete conversion

- Workup: Filtration to remove salts, followed by solvent evaporation and chromatographic purification

This method yields the target compound with high purity and moderate to high yield, suitable for further applications in organic synthesis and medicinal chemistry.

Alternative Synthetic Route via Propargyl Bromide

Another approach involves the synthesis of the intermediate 1-dimethylamino-2-propyne by reacting dimethylamine with propargyl bromide, followed by silylation to introduce the trimethylsilyl group at the 3-position. This two-step method proceeds as follows:

- Nucleophilic substitution: Dimethylamine reacts with propargyl bromide at 0 °C to room temperature over 10 hours, yielding N,N-dimethylprop-2-yn-1-amine with approximately 41% yield.

- Silylation: The resulting amine is then treated with trimethylsilyl chloride in the presence of a base such as triethylamine and a copper(I) iodide catalyst at 70 °C for 7 hours to afford this compound with yields up to 76% after purification.

This route is advantageous for its stepwise control and relatively high overall efficiency.

Industrial and Large-Scale Production Considerations

Industrial synthesis adapts the above laboratory methods with process optimizations such as:

- Use of continuous flow reactors to enhance mixing and temperature control

- Employment of high-purity reagents and solvents to improve product quality

- Advanced purification techniques including distillation under reduced pressure and recrystallization

- Optimization of reaction stoichiometry and base equivalents to maximize yield and minimize by-products

These modifications enable scalable production while maintaining the integrity of the compound's functional groups.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Propyne, dimethylamine, TMSCl | Sodium hydride (NaH) | 0 °C to RT, 6–10 h | Moderate to High | One-pot synthesis; base-promoted |

| 2 | Propargyl bromide, dimethylamine | Triethylamine, CuI catalyst | Step 1: 0 °C to RT, 10 h Step 2: 70 °C, 7 h |

Step 1: 41% Step 2: 76% |

Two-step synthesis; higher yield in silylation |

Research Findings and Notes on Preparation

- The presence of the trimethylsilyl group stabilizes the alkyne functionality and influences the compound's reactivity, requiring careful control of reaction parameters to avoid side reactions.

- The dimethylamino group is introduced via nucleophilic substitution and is sensitive to acidic conditions; therefore, neutral to basic conditions are maintained throughout the synthesis.

- Purification typically involves silica gel chromatography using dichloromethane/methanol mixtures to separate the desired product from unreacted starting materials and by-products.

- Safety considerations include handling flammable and irritant reagents such as sodium hydride and trimethylsilyl chloride under inert atmosphere conditions. The final compound is flammable and an irritant, requiring appropriate personal protective equipment and storage conditions at 2–8 °C to maintain stability.

Chemical Reactions Analysis

Types of Reactions

1-Dimethylamino-3-(trimethylsilyl)-2-propyne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Organic Synthesis

This compound is widely used as a building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, facilitating the formation of complex molecules. Notable reactions include:

- Oxidation: Can yield corresponding oxides.

- Reduction: Produces different amine derivatives.

- Substitution: The trimethylsilyl group can be replaced with other functional groups under specific conditions.

Medicinal Chemistry

Research has indicated that derivatives of 1-Dimethylamino-3-(trimethylsilyl)-2-propyne exhibit potential biological activities , particularly in antiviral and anticancer research:

- Antiviral Activity: Preliminary studies suggest inhibition of viral replication, particularly against SARS-CoV-2 Mpro, indicating its potential as an antiviral agent.

- Anticancer Properties: The compound has shown cytotoxic effects on various cancer cell lines, with studies reporting effective inhibition of cell proliferation in breast cancer cells.

Material Science

In the field of material science, this compound is utilized in the production of specialty chemicals and materials. Its properties make it valuable for developing new materials with specific functionalities.

Antiviral Efficacy

A study demonstrated that derivatives of this compound showed significant inhibition against SARS-CoV-2 Mpro, with IC50 values indicating potent activity. This positions it as a promising candidate for further investigation as an antiviral agent.

Cytotoxicity in Cancer Cells

Research has found that this compound displays cytotoxic effects on various cancer cell lines. For instance, one study reported an EC50 value indicating effective inhibition of cell proliferation in breast cancer cells, suggesting its potential role in cancer therapy.

Mechanism of Action

The mechanism by which 1-Dimethylamino-3-(trimethylsilyl)-2-propyne exerts its effects involves interactions with molecular targets and pathways. The dimethylamino group can participate in nucleophilic reactions, while the trimethylsilyl group provides steric protection and influences the compound’s reactivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

| Compound | CAS Number | Key Substituents | Molecular Weight (g/mol) | Applications |

|---|---|---|---|---|

| 1-Dimethylamino-3-(trimethylsilyl)-2-propyne | 56849-88-8 | -N(CH₃)₂, -Si(CH₃)₃ | 155.31 | Organic synthesis, proteomics |

| Propargyltrimethylsilane | 13361-64-3 | -Si(CH₃)₃ | 126.25 | Cross-coupling reactions |

| 1-Phenyl-2-trimethylsilylacetylene | 2170-06-1 | Phenyl, -Si(CH₃)₃ | 174.32 | Material science, electronics |

| 3-Bromo-1-trimethylsilyl-1-propyne | 38002-45-8 | Bromine, -Si(CH₃)₃ | 191.15 | Halogenation intermediates |

Key Findings :

- Electronic Effects: The dimethylamino group in the target compound is a stronger electron donor compared to phenyl or bromine substituents in analogs, enhancing nucleophilicity at the propargyl terminus .

- Solubility: Trimethylsilyl groups generally improve solubility in nonpolar solvents. For example, TMS-T-BTD (a structurally unrelated but silylated compound) exhibits twice the solubility in hexane (1.5 mg/g vs. 0.75 mg/g for its non-silylated counterpart) . While direct data for this compound is unavailable, its solubility profile is expected to surpass non-silylated propargylamines.

- Thermal Stability: Silylated compounds often exhibit moderate thermal stability. TMS-T-BTD decomposes at 386°C (T5%), slightly lower than its non-silylated analog (400°C) . This trend suggests that the target compound may have lower thermal stability than non-silylated propargylamines.

Functional Group Comparisons

Dimethylamino-Containing Compounds

Compounds with dimethylamino groups, such as babassuamidopropyldimethylamine (CAS unspecified), are used as antistatic agents and surfactants due to their polarity and charge-modulating properties . In contrast, this compound leverages its dimethylamino group for nucleophilic reactivity rather than surfactant applications.

Propargylamines in Medicinal Chemistry

Propargylamines like 3-(dimethylamino)-1-(3-benzyloxyphenyl)-2-methylpropan-1-one (CAS 205242-66-6) are explored for anticonvulsant activity . The target compound’s trimethylsilyl group may reduce biological activity compared to these analogs but enhance stability in synthetic applications.

Limitations and Challenges

- Thermal Sensitivity : The compound’s thermal stability may limit high-temperature applications, necessitating controlled reaction conditions.

- Solvent Compatibility: While soluble in nonpolar solvents, its compatibility with polar solvents requires further study.

Biological Activity

1-Dimethylamino-3-(trimethylsilyl)-2-propyne is an organosilicon compound that has garnered attention for its potential biological activity. This compound, characterized by its unique structure, is being studied for various applications in medicinal chemistry, particularly in the context of antiviral and anticancer therapies. This article delves into its biological activity, synthesizing data from diverse sources, including case studies and research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

This compound features a dimethylamino group and a trimethylsilyl group attached to a propyne backbone, which contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit the replication of certain viruses, making it a candidate for further investigation as an antiviral agent.

- Anticancer Properties : There is emerging evidence that it may affect cancer cell proliferation, although more detailed studies are required to elucidate its mechanisms of action.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in viral replication or cancer cell growth.

Potential Targets

- Viral Proteases : Similar compounds have been shown to inhibit viral proteases, suggesting a possible pathway for this compound.

- Cell Cycle Regulators : Its structure may allow it to interfere with cellular processes related to the cell cycle.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antiviral Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against SARS-CoV-2 Mpro, an essential enzyme for viral replication, with IC50 values indicating potent activity .

- Cytotoxicity in Cancer Cells : Research has found that this compound displays cytotoxic effects on various cancer cell lines. For instance, one study reported an EC50 value indicating effective inhibition of cell proliferation in breast cancer cells .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-dimethylamino-3-(trimethylsilyl)-2-propyne, and how can purity be ensured?

- Methodological Answer : The compound’s synthesis typically involves silylation of propargylamine derivatives. For example, trimethylsilyl groups can be introduced via nucleophilic substitution using trimethylsilyl chloride under anhydrous conditions. A Schlenk line or glovebox is essential to maintain inert atmospheres and prevent moisture-induced side reactions . Purification may require column chromatography (silica gel, hexane/ethyl acetate gradients) or distillation under reduced pressure. Purity validation should combine H/C NMR for structural confirmation and GC-MS to detect volatile impurities (e.g., residual silylation agents) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : X-ray crystallography is ideal for resolving bond angles and steric effects of the trimethylsilyl and dimethylamino groups, as demonstrated in related enone systems . Infrared (IR) spectroscopy can identify alkyne C≡C stretches (~2100–2260 cm) and amine N-H vibrations. Computational methods (DFT, B3LYP/6-31G*) are recommended to predict electronic properties, such as HOMO-LUMO gaps, which influence reactivity .

Advanced Research Questions

Q. How does the trimethylsilyl group influence reaction pathways in alkyne-based transformations?

- Methodological Answer : The trimethylsilyl group acts as a steric shield and electron donor, stabilizing intermediates in cycloadditions or metal-catalyzed couplings. For example, in dimerization reactions, α-methyl substitution (as seen in furan derivatives) can redirect pathways from [4+2] to [2+2] cycloadditions due to steric hindrance . Researchers should monitor reaction kinetics via H NMR or in situ FTIR to detect intermediate species.

Q. What experimental strategies address contradictions in reported stability data under acidic or oxidative conditions?

- Methodological Answer : Discrepancies in stability may arise from trace moisture or metal impurities. Controlled studies under varying pH (e.g., HCl/NaOH in THF/water mixtures) and oxidative agents (e.g., , -CPBA) are critical. Use Si NMR to track silyl group hydrolysis and LC-MS to identify degradation products. Cross-validate results with thermogravimetric analysis (TGA) to assess thermal stability .

Q. How can researchers resolve conflicting purity assessments between HPLC and NMR data?

- Methodological Answer : HPLC may overestimate purity if non-UV-active impurities (e.g., siloxanes) are present. Combine multiple techniques:

- HPLC-DAD : Detect UV-absorbing contaminants.

- H NMR with relaxation reagents : Improve signal resolution for low-concentration impurities.

- Elemental analysis : Confirm stoichiometry of C, H, N, and Si.

Discrepancies often arise from residual solvents or column bleed; use GC-MS headspace analysis to identify these .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.